6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 98011-28-0
Cat. No.: VC2015730
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98011-28-0 |
---|---|
Molecular Formula | C11H12N4OS |
Molecular Weight | 248.31 g/mol |
IUPAC Name | 6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17) |
Standard InChI Key | RRSNXHHXTFXPDL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N |
Introduction
Chemical Identity and Nomenclature
6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic organic compound identified by the CAS Registry Number 98011-28-0. The compound is characterized by a tetrahydropyrimidine ring system with several functional attachments that give it distinctive chemical properties .
Synonyms and Alternative Names
The compound is known by several nomenclature variations in scientific literature:
The variety of names reflects different chemical nomenclature systems, with "sulfanylidene" and "thioxo" referring to the same sulfur-containing functional group .
Structural Characteristics
The molecular architecture of this compound contributes significantly to its chemical behavior and potential applications in various fields.
Molecular Structure and Formula
6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has the molecular formula C₁₁H₁₂N₄OS, indicating a composition of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The core structure consists of a tetrahydropyrimidine ring with a phenyl group at the 4-position, an amino group at the 6-position, a carboxamide group at the 5-position, and a sulfanylidene (thioxo) group at the 2-position.
Chemical Identification Systems
For precise chemical identification, the compound is characterized by the following identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI | InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17) |
SMILES | C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N |
Molecular Weight | 248.3 g/mol |
CAS Number | 98011-28-0 |
The SMILES and InChI notations provide standardized representations of the molecular structure that can be interpreted by chemical software.
Physicochemical Properties
Understanding the physical and chemical properties of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is essential for its handling, storage, and application in research settings.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value | Method |
---|---|---|
Physical Appearance | White to off-white solid | Observed |
Molecular Weight | 248.3 g/mol | Calculated |
Density | 1.44±0.1 g/cm³ | Predicted |
Melting Point | 196 °C | Experimental (Solvent: ethanol) |
Boiling Point | 471.7±55.0 °C | Predicted |
Solubility | Partially soluble in ethanol | Experimental |
These physical properties influence the compound's handling characteristics in laboratory settings and its potential formulation for various applications .
Chemical Properties
The chemical behavior of this compound is primarily determined by its functional groups and structure:
Property | Value | Method |
---|---|---|
pKa | 10.86±0.70 | Predicted |
Reactivity | Contains reactive amino, carboxamide, and thioxo groups | Structure-based |
Stability | Stable under standard laboratory conditions | General assessment |
The presence of multiple functional groups, including the amino group, carboxamide, and sulfanylidene moiety, contributes to the compound's potential to engage in various chemical reactions .
Synthetic Pathways
The synthesis of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through specific chemical reactions targeting the formation of the tetrahydropyrimidine core with appropriate functional groups.
Primary Synthetic Route
The primary documented synthesis pathway involves the reaction between 2-cyano-3-phenylacrylamide and carbamimidothioic acid . This synthetic approach leverages the reactivity of the cyano group and the ability to form heterocyclic rings through cyclocondensation reactions. The reaction typically proceeds under controlled conditions to yield the target compound with the desired substitution pattern .
Supplier | Product Number | Purity | Location |
---|---|---|---|
American Custom Chemicals Corporation | CHM0119782 | 95.00% | United States |
Enamine | Not specified | Not specified | Ukraine |
Ryan Scientific, Inc. | Not specified | Not specified | United States |
CymitQuimica | 3D-YDA01128 | Not specified | Not specified |
These suppliers provide the compound primarily for research purposes, with appropriate documentation regarding purity and characterization .
Supplier | Quantity | Price | Reference Date |
---|---|---|---|
American Custom Chemicals Corporation | 1g | $925.31 | 2021-12-16 |
American Custom Chemicals Corporation | 2.5g | $1363.65 | 2021-12-16 |
American Custom Chemicals Corporation | 5g | $1759.28 | 2021-12-16 |
CymitQuimica | 100mg | €469.00 | 2019-02-15 |
CymitQuimica | 1g | €1,173.00 | 2019-02-15 |
The relatively high price point suggests that the compound is primarily produced for specialized research applications rather than large-scale industrial use .
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